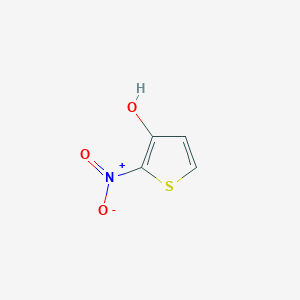

2-Nitrothiophen-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Nitrothiophen-3-ol is an organic compound with the molecular formula C4H3NO3S and a molecular weight of 145.14 . It is used in the field of research and development .

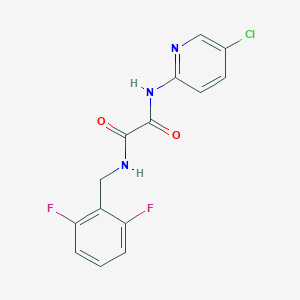

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring with nitro (-NO2) and hydroxyl (-OH) functional groups attached at the 2nd and 3rd positions, respectively .Applications De Recherche Scientifique

Electroactive Molecular Materials

Nitro-functionalized oligothiophenes, including derivatives similar to 2-Nitrothiophen-3-ol, have been studied for their electroactive properties. These compounds exhibit attractive electrochemical characteristics, generating stable species upon both oxidation and reduction. Their behavior as push-pull systems and intense photoinduced charge transfer in the visible region suggest potential applications as n- and p-channel conductors in organic electronic transistors (Casado et al., 2003).

Graphene Oxide Reduction

Oligothiophenes have been used as reductants for graphene oxide (GO) to produce reduced graphene oxide (rGO) with enhanced electrocatalytic activity for oxygen reduction reactions (ORR). This innovative approach highlights the potential of nitrothiophene derivatives in developing metal-free ORR catalysts (Ahmed et al., 2013).

Structural Analysis

The equilibrium structure and internal rotation of nitrothiophene molecules have been explored using gas electron diffraction and quantum chemical calculations. Such studies provide foundational knowledge on the molecular geometry and electronic properties of nitrothiophene derivatives, which are crucial for their application in various scientific domains (Kovtun et al., 2015).

Explosive Sensing

Modified oligothiophenes have shown promising results in detecting nitro-containing explosives. The sensitivity and selectivity of these compounds toward explosives like 2,4,6-trinitrophenol and dinitro-bispicrylamino pyridine suggest their potential as components in fluorescent sensors for security applications (Liu et al., 2013).

Noninnocent Ligand Behavior

The reactivity of o-aminothiophenolates, closely related to nitrothiophene derivatives, demonstrates their noninnocent behavior in coordination chemistry. These findings offer insights into the complex electronic interactions within metal-ligand complexes, potentially guiding the design of advanced materials and catalysts (Herebian et al., 2001).

Propriétés

IUPAC Name |

2-nitrothiophen-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3S/c6-3-1-2-9-4(3)5(7)8/h1-2,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYSGQDBBYUOPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2659356.png)

![3-(3-Chloro-1-benzothiophen-2-yl)-6-(morpholin-4-ylmethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2659358.png)

![N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2659363.png)

![1-Benzhydryl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2659368.png)

![1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(4-methoxybenzyl)piperidine-3-carboxamide](/img/structure/B2659373.png)

![2-([1,1'-biphenyl]-4-yl)-1-(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B2659377.png)

![12-(3-Nitrophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B2659379.png)